2-Chloro-6-fluoro-3-nitrobenzoic acid
Overview
Description
2-Chloro-6-fluoro-3-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene. Finally, methyl is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClFNO4 . The C-C-C angles within the aromatic moiety cover a range 116.11 (14)-123.96 (15)°, with the maximum and the minimum value next to each other .Chemical Reactions Analysis
This compound undergoes condensation with aminoquinolines to yield phenylquinolylamines . It was used as a reagent during the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines .Physical and Chemical Properties Analysis
The molecular weight of this compound is 219.56 . It is slightly soluble in water .Scientific Research Applications
Synthesis of Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid is noted for its role as a multireactive building block in the synthesis of various heterocyclic scaffolds, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This compound's versatility stems from its use in heterocyclic oriented synthesis (HOS), proving essential in the creation of diverse libraries pertinent to drug discovery (Křupková et al., 2013).
Molecular Salts and Cocrystals : 2-Chloro-4-nitrobenzoic acid has been synthesized into various molecular salts, showcasing the adaptability of its structure and the importance of halogen bonds in crystal stabilization. This adaptability is particularly notable in the context of halogen bonds occurring alongside strong hydrogen bonds in molecular salts/cocrystals (Oruganti et al., 2017).
Density Functional Theory Study : A study on the internal rotational barriers of nitro group in aromatic nitro compounds, including 2-nitrobenzoic acid, highlighted the impact of molecular geometries and substituent effects on the torsional potentials and deformations of the phenyl ring and nitro group (Chen & Chieh, 2002).
Solid-State Versatility in Crystal Structures : Research delving into the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives illuminated the significance of hydrogen bonding in the assembly of these compounds, showcasing the intricate molecular interactions pivotal for their stability and function (Gotoh & Ishida, 2019).
X-ray Powder Diffraction and Molecular Electrostatic Potential : The structural characterization of various benzoic acid derivatives, including 2-fluoro-4-hydroxymethyl benzoic acid and 4-chloro-3 nitrobenzoic acid, using X-ray powder diffraction. This study highlighted the interplay of hydrogen- and halogen-bond-based interactions in the assembly of these molecules, providing insights into their electronic structure and molecular electrostatic potential (Pramanik et al., 2019).
Pharmaceutical Co-crystal Synthesis : The synthesis and characterization of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide, emphasizing its potential therapeutic applications as an antiviral and anti-cancer agent. The study underscored the enhanced thermal stability of the co-crystal compared to its individual components (Lemmerer et al., 2010).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
It is known that this compound can undergo condensation with aminoquinolines to yield phenylquinolylamines .
Mode of Action
It is known to participate in reactions such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
It is known to participate in the suzuki–miyaura cross-coupling reaction , which involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .
Result of Action
It is known to undergo condensation with aminoquinolines to yield phenylquinolylamines , which are used in the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines .
Action Environment
It is recommended to ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing when handling this compound . It should be stored in tightly closed containers in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIABKNSCATNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206884-30-2 | |
Record name | 2-chloro-6-fluoro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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